molecular formula C20H24N2O2 B7780464 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine

4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine

Cat. No.: B7780464
M. Wt: 324.4 g/mol
InChI Key: MKZHFQXHTCUNFZ-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine is a bipyridine derivative featuring two tetrahydropyran (oxane) substituents. The primary pyridine ring is substituted at position 4 with an oxan-4-yl group and at position 2 with a pyridin-2-yl moiety that itself bears a 4-oxan-4-yl group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, ligand design, and materials science.

Properties

IUPAC Name

4-(oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-7-21-19(13-17(1)15-3-9-23-10-4-15)20-14-18(2-8-22-20)16-5-11-24-12-6-16/h1-2,7-8,13-16H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZHFQXHTCUNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)C3=NC=CC(=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling involves reacting a dibrominated bipyridine with a boronic acid derivative of oxan-4-yl-pyridine. This method, adapted from metal-organic framework (MOF) linker syntheses, proceeds in three stages:

  • Preparation of 5,5'-Dibromo-2,2'-bipyridine : A key intermediate for introducing substituents at the 5-positions.

  • Synthesis of 4-(Oxan-4-yl)pyridin-2-ylboronic Acid : Generated via Miyaura borylation of 4-(oxan-4-yl)-2-bromopyridine.

  • Cross-Coupling : Catalyzed by tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) under inert conditions.

Detailed Synthetic Procedure

Step 1: Synthesis of 5,5'-Dibromo-2,2'-bipyridine
2,2'-Bipyridine is brominated using bromine in acetic acid at 80°C, yielding 5,5'-dibromo-2,2'-bipyridine as a white solid (72% yield).

Step 2: Preparation of 4-(Oxan-4-yl)pyridin-2-ylboronic Acid
4-(Oxan-4-yl)-2-bromopyridine is treated with bis(pinacolato)diboron in the presence of [Pd(dppf)Cl₂] and potassium acetate in DMSO, affording the boronic acid (65% yield).

Step 3: Suzuki-Miyaura Coupling
A mixture of 5,5'-dibromo-2,2'-bipyridine (1 equiv), 4-(oxan-4-yl)pyridin-2-ylboronic acid (2.2 equiv), [Pd(PPh₃)₄] (5 mol%), and K₂CO₃ (3 equiv) in degassed 1,2-dimethoxyethane/water (4:1) is heated at 140°C under microwave irradiation for 3 hours. Purification via Soxhlet extraction with CHCl₃ yields the target compound as a white powder (53% yield).

ParameterDetails
Catalyst[Pd(PPh₃)₄] (5 mol%)
Solvent System1,2-Dimethoxyethane/H₂O (4:1)
Temperature140°C (microwave irradiation)
Reaction Time3 hours
Yield53%

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less efficient, oxan-4-yl groups can be introduced via nucleophilic substitution on pre-formed bromopyridines. For example, treating 2,4-dibromopyridine with tetrahydropyran-4-ol under basic conditions (K₂CO₃, DMF, 120°C) yields 4-(oxan-4-yl)-2-bromopyridine (38% yield). Subsequent coupling via Ullmann or Buchwald-Hartwig reactions may assemble the bipyridine core, though yields are typically lower than Suzuki couplings.

Cyclocondensation Approaches

Pyridine rings can be constructed de novo using Hantzsch or Kröhnke syntheses. For instance, condensation of 1,5-diketones with ammonium acetate forms pyridine rings, but introducing oxan-4-yl substituents requires pre-functionalized diketones, complicating the route.

Optimization and Characterization

Reaction Optimization

  • Catalyst Screening : [Pd(PPh₃)₄] outperforms PdCl₂(dppf) and Pd(OAc)₂ in Suzuki couplings, minimizing side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve boronic acid solubility but reduce yields due to side reactions. 1,2-Dimethoxyethane balances solubility and reaction efficiency.

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 24 hours to 3 hours, enhancing throughput.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.69 (s, 2H, pyridine-H), 4.01–3.89 (m, 8H, oxan-OCH₂), 2.05–1.65 (m, 16H, oxan-CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₄N₂O₂ [M+H]⁺: 325.1911; found: 325.1908 .

Chemical Reactions Analysis

Oxidation and Reduction

  • Pyridine Ring Oxidation : Treatment with KMnO₄ under acidic conditions selectively oxidizes the pyridine rings to pyridine N-oxides, though reactivity is tempered by the electron-donating oxane groups.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces pyridine to piperidine under high pressure (50 atm), but the oxane rings remain intact.

Substitution Reactions

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-deficient pyridine rings. Nitration (HNO₃/H₂SO₄) occurs at the meta position of pyridine with <20% yield .

  • Nucleophilic Attack : Lithium organocuprates selectively substitute at the 4-position of pyridine under cryogenic conditions (−78°C).

Ring-Opening and Rearrangement

The oxane rings undergo acid-catalyzed ring-opening with HCl/MeOH to form diols, which can be further functionalized:

Reagent Product Application
HCl/MeOH (1M)4-(3,4-dihydroxypentyl)pyridineIntermediate for polyol synthesis
BF₃·OEt₂Fluorinated oxane derivativesRadioligand precursors

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) causes cleavage of the pyridine-oxane bond, forming 4-pyridyl radicals (detected via ESR) .

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic/basic conditions (t₁/₂ = 2h at pH 1 or 13).

Comparative Reactivity

The table below contrasts this compound’s reactivity with analogous structures:

Compound Electrophilic Substitution Oxidation Yield Nucleophilic Attack
This compoundLow (meta-nitration)45% (N-oxide)Moderate (Cuprates)
2,2'-BipyridineHigh (para-nitration)85% (N-oxide)High
4-MethylpyridineModerate (ortho-nitration)75% (N-oxide)Low

Scientific Research Applications

Chemistry

In chemistry, 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, such compounds might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory or anticancer properties.

Industry

In industry, these compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor interactions: Modulating receptor function to elicit biological responses.

    Pathway modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxane Substituents

a) [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6)
  • Structure: Contains a methoxypyridinyl group attached to oxane, with an aminomethyl side chain.
  • Molecular Formula : C₁₂H₁₉N₂O₂ (MW: 235.29 g/mol).
  • Key Differences : The methoxy group introduces polarizability, while the absence of a second oxane moiety reduces steric bulk compared to the target compound. Applications include chemical synthesis intermediates .
b) [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine (CAS: 1249593-97-2)
  • Structure : Features an oxane-ether linkage at the pyridine 4-position.
  • Molecular Formula : C₁₁H₁₆N₂O₂ (MW: 208.26 g/mol).
  • Key Differences : The oxane group is connected via an oxygen atom, enhancing solubility but reducing rigidity. This compound is used in pharmaceutical research .

Pyridine Derivatives with Heterocyclic Substituents

a) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in )
  • Structure : Pyridine core with methylthio and alkyl substituents.
  • Molecular Formula : C₁₂H₂₀N₂S (MW: 224.36 g/mol).
  • Key Differences: The methylthio group enhances lipophilicity, making it suitable for enzyme inhibition studies.
b) 2-[(Oxolan-2-ylmethyl)amino]pyridine-4-carboxylic Acid
  • Structure : Combines a tetrahydrofuran (oxolane) substituent with a carboxylic acid group.
  • Molecular Formula : C₁₁H₁₄N₂O₃ (MW: 238.24 g/mol).
  • Key Differences : The five-membered oxolane ring introduces different steric constraints compared to six-membered oxane. The carboxylic acid group enables ionic interactions, broadening its utility in drug design .

Bipyridine Systems

a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
  • Structure : Bipyridine core with halogen and aryl substituents.
  • Molecular Weight : 466–545 g/mol (reported in ).
  • Key Differences : Chlorine and aryl groups increase molecular weight and hydrophobicity. These compounds exhibit higher melting points (268–287°C) due to planar aromatic stacking, unlike the flexible oxane rings in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Target Compound C₁₉H₂₁N₂O₂ 321.38 Dual oxane, bipyridine Research (estimated) Estimated
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine C₁₂H₁₉N₂O₂ 235.29 Methoxypyridinyl, oxane Chemical synthesis intermediate
2-[(Oxolan-2-ylmethyl)amino]pyridine-4-carboxylic acid C₁₁H₁₄N₂O₃ 238.24 Oxolane, carboxylic acid Pharmaceutical research
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C₁₂H₂₀N₂S 224.36 Methylthio, alkyl chain Enzyme inhibition studies
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies 466–545 Chloro, aryl High-temperature applications

Key Findings and Implications

  • Solubility : Oxane rings improve aqueous solubility compared to purely aromatic systems (e.g., bipyridines with chloro/aryl groups) due to ether oxygen hydrogen bonding .
  • Synthetic Complexity : Coupling oxane moieties to pyridine rings may require specialized methods like Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as seen in related syntheses .

Biological Activity

The compound 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine (CAS Number: 72914-17-1) is a pyridine derivative that has garnered attention for its potential biological activities. With a molecular formula of C20H24N2O2C_{20}H_{24}N_{2}O_{2} and a molecular weight of 324.417 g/mol, its structural features suggest possible interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes two oxan groups and pyridine rings, which may contribute to its pharmacological properties. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC20H24N2O2
Molecular Weight324.417 g/mol
CAS Number72914-17-1
LogP (octanol-water partition coefficient)TBD

Biological Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Studies have shown that pyridine derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis. Inhibition of DHFR leads to reduced cell proliferation in various cancer types, including melanoma and breast cancer .

Inhibitory Mechanisms

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting enzymes such as DHFR or kinases involved in cell signaling pathways.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting their cycle.
  • Antioxidant Activity : Reducing oxidative stress, which is linked to cancer progression.

Case Studies

  • Study on Pyridine Derivatives :
    A study evaluated the biological activity of various pyridine derivatives against cancer cell lines. The results indicated that compounds with oxan substituents showed enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antimicrobial Properties :
    Another investigation assessed the antimicrobial activity of related pyridine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial effects, suggesting potential for development into therapeutic agents .

Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound is limited, related studies have demonstrated that similar compounds possess favorable oral bioavailability and metabolic stability. This is crucial for their potential therapeutic applications in treating diseases such as cancer and infections .

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